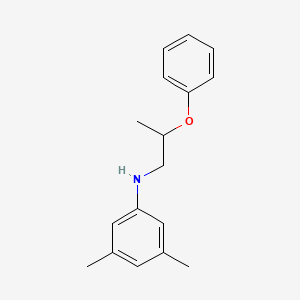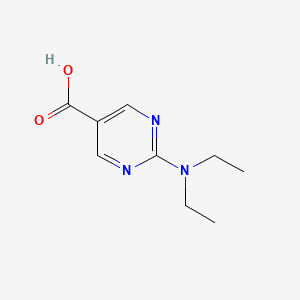![molecular formula C17H19ClFNO B1389322 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline CAS No. 1040685-48-0](/img/structure/B1389322.png)
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline
Overview
Description
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline is a chemical compound with the molecular formula C17H19ClFNO and a molecular weight of 307.8 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline involves several steps. One common method is the reaction of 3-chloro-4-fluoroaniline with 2-(2,5-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical research to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline can be compared with similar compounds such as:
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline: This compound has a similar structure but with a methyl group instead of a fluorine atom, leading to different chemical and biological properties.
3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-bromoaniline: The presence of a bromine atom instead of fluorine can result in variations in reactivity and applications.
Properties
IUPAC Name |
3-chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO/c1-11-4-5-12(2)17(8-11)21-13(3)10-20-14-6-7-16(19)15(18)9-14/h4-9,13,20H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJHJKIEYAANII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CNC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Ethylphenoxy)propyl]-4-methoxyaniline](/img/structure/B1389239.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-hexadecanamine](/img/structure/B1389242.png)



![N-[2-(3,5-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389251.png)
![2,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389252.png)
![(3aR,4S,9bS)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-cArboxylic acid](/img/structure/B1389253.png)
![(2Z)-4,4-dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B1389254.png)

![(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid](/img/structure/B1389257.png)



